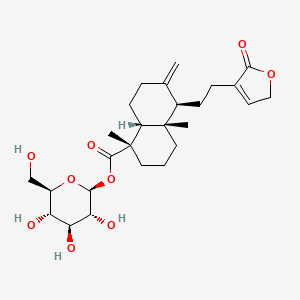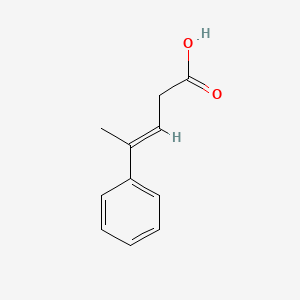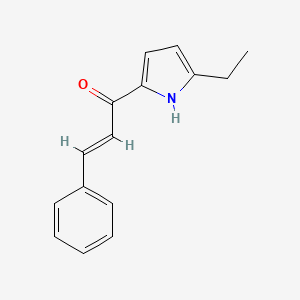
(E)-1-(5-ethyl-1H-pyrrol-2-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(5-ethyl-1H-pyrrol-2-yl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a pyrrole ring substituted with an ethyl group and a phenylprop-2-en-1-one moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-ethyl-1H-pyrrol-2-yl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(5-ethyl-1H-pyrrol-2-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
(E)-1-(5-ethyl-1H-pyrrol-2-yl)-3-phenylprop-2-en-1-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (E)-1-(5-ethyl-1H-pyrrol-2-yl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(5-methyl-1H-pyrrol-2-yl)-3-phenylprop-2-en-1-one
- (E)-1-(5-ethyl-1H-indol-2-yl)-3-phenylprop-2-en-1-one
- (E)-1-(5-ethyl-1H-pyrrol-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
(E)-1-(5-ethyl-1H-pyrrol-2-yl)-3-phenylprop-2-en-1-one is unique due to its specific substitution pattern on the pyrrole ring and the presence of the phenylprop-2-en-1-one moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H15NO |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
(E)-1-(5-ethyl-1H-pyrrol-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H15NO/c1-2-13-9-10-14(16-13)15(17)11-8-12-6-4-3-5-7-12/h3-11,16H,2H2,1H3/b11-8+ |
Clave InChI |
SWZNRURWZFPBIF-DHZHZOJOSA-N |
SMILES isomérico |
CCC1=CC=C(N1)C(=O)/C=C/C2=CC=CC=C2 |
SMILES canónico |
CCC1=CC=C(N1)C(=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


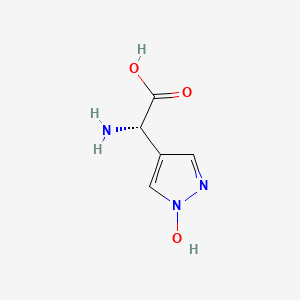

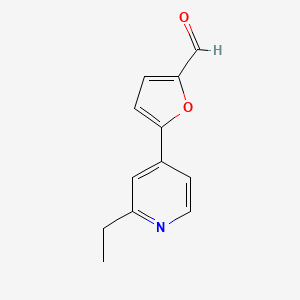
![2,5-Diethoxybenzo[d]oxazole](/img/structure/B12868304.png)
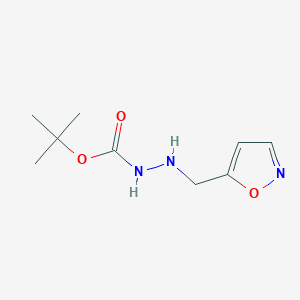
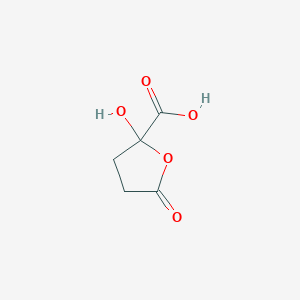
![2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12868319.png)
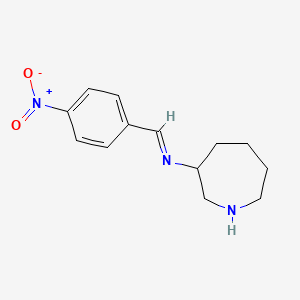
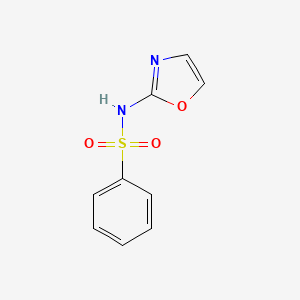
![2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12868339.png)

![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)
